molecular formula C5H6F3N3OS2 B2619449 (2S)-3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,1,1-trifluoro-2-propanol CAS No. 477762-55-3

(2S)-3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,1,1-trifluoro-2-propanol

Cat. No.: B2619449
CAS No.: 477762-55-3
M. Wt: 245.24
InChI Key: XAZGPMHRZJWHRX-UWTATZPHSA-N
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Description

(2S)-3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,1,1-trifluoro-2-propanol is a chemical compound with a unique structure that includes a thiadiazole ring, an amino group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,1,1-trifluoro-2-propanol typically involves multiple steps. One common approach is to start with a thiadiazole precursor, which is then functionalized with an amino group. The trifluoromethyl group is introduced through a series of reactions involving fluorinating agents. The final step often involves the formation of the propanol moiety under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,1,1-trifluoro-2-propanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The amino group and the thiadiazole ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2S)-3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,1,1-trifluoro-2-propanol is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for investigating cellular processes and pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may have applications in the development of new drugs for treating various diseases, including infections and cancer.

Industry

In industry, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of (2S)-3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,1,1-trifluoro-2-propanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,1,1-trifluoro-2-ethanol
  • (2S)-3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,1,1-trifluoro-2-butanol

Uniqueness

Compared to similar compounds, (2S)-3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,1,1-trifluoro-2-propanol has a unique combination of functional groups that confer specific chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S)-3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,1,1-trifluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3OS2/c6-5(7,8)2(12)1-13-4-11-10-3(9)14-4/h2,12H,1H2,(H2,9,10)/t2-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZGPMHRZJWHRX-UWTATZPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)O)SC1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(F)(F)F)O)SC1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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